![molecular formula C28H20O B13133796 1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone CAS No. 90020-78-3](/img/structure/B13133796.png)
1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone is a complex organic compound that belongs to the family of bifluorenes It is characterized by its unique structure, which includes two fluorene units connected through a central ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone typically involves the following steps:
Formation of 9,9’-Bifluorene: This can be achieved through a coupling reaction of fluorene derivatives.
Introduction of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Coupling Reactions: Using large reactors to couple fluorene derivatives.
Acylation: Large-scale Friedel-Crafts acylation to introduce the ethanone group.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone involves its interaction with various molecular targets. The compound can participate in:
Electron Transfer Reactions: Due to its conjugated structure, it can act as an electron donor or acceptor.
Hydrogen Bonding: The ethanone group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Bifluorene: A closely related compound with similar structural features but lacking the ethanone group.
9-Butyl-9H,9’H-9,9’-bifluorene: Another derivative with a butyl group instead of the ethanone group.
Uniqueness
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90020-78-3 |
|---|---|
Formule moléculaire |
C28H20O |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
1-[9-(9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone |
InChI |
InChI=1S/C28H20O/c1-17(29)18-14-15-22-21-10-4-7-13-25(21)28(26(22)16-18)27-23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16,27-28H,1H3 |
Clé InChI |
BLPVJBIOIWVZCX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2C4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



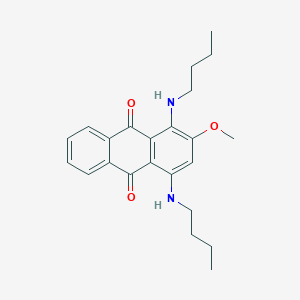
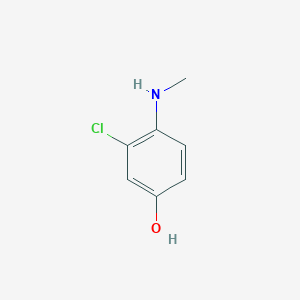
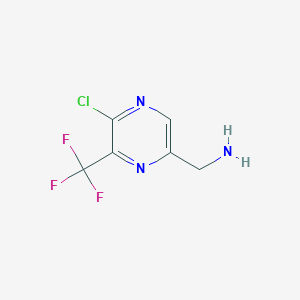
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
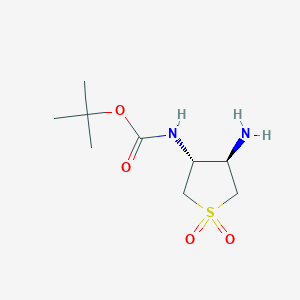
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
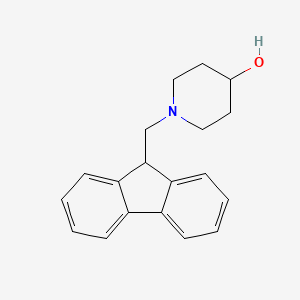
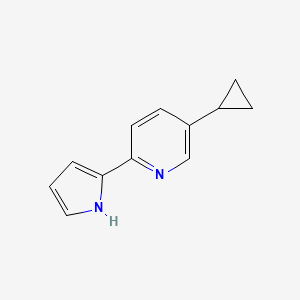
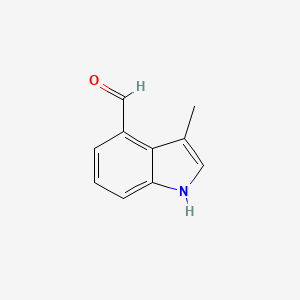
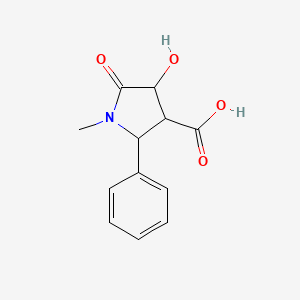
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

